

Dibenzyl sulfide CAS number and synonyms

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Compound of Interest

Compound Name: *Dibenzyl sulfide*

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An In-depth Technical Guide to **Dibenzyl Sulfide**

This technical guide provides a comprehensive overview of **dibenzyl sulfide**, a symmetrical thioether. The information is tailored for researchers, scientists, and professionals in drug development, covering its chemical identity, physicochemical properties, synthesis protocols, and relevant applications.

Chemical Identity

- Chemical Name: **Dibenzyl Sulfide**
- CAS Number: 538-74-9[1][2][3]
- Molecular Formula: C₁₄H₁₄S[1][2][3]
- Molecular Weight: 214.33 g/mol [1][2][3]
- IUPAC Name: 1,1'-[Sulfanediylbis(methylene)]dibenzene[2]

Synonyms

Dibenzyl sulfide is known by several other names in the literature and commercial databases. A comprehensive list of synonyms is provided in the table below.

Common Synonyms	Systematic & Other Names
Benzyl sulfide[1][3][4]	1,1'-[Thiobis(methylene)]dibenzene[2]
Dibenzyl sulphide[3][5]	Benzene, 1,1'-[thiobis(methylene)]bis-[3][6]
Benzyl thioether[2][6]	dibenzylsulfane[3][6]
Benzyl monosulfide[5][6]	1,3-Diphenyl-2-thiapropene[5][6]
Dibenzyl monosulfide[5][6]	[(Benzylsulfanyl)methyl]benzene[5][6]
Dibenzyl thioether[5][6]	

Physicochemical Properties

Dibenzyl sulfide is a colorless to pale beige crystalline solid with a distinct, strong odor.[3][6] It is a symmetrical thioether containing two benzyl groups attached to a sulfur atom.[2] The quantitative physical and chemical properties are summarized in the tables below for easy reference.

Physical Properties

Property	Value
Melting Point	44-47 °C[3][4][5]
Boiling Point	322 °C[2]; 131 °C at 2 mmHg[3][5]
Density	1.0880 g/cm ³ [3][5]
Vapor Pressure	0.000516 mmHg at 25°C[3][5]
Flash Point	>110°C[3][5]
Water Solubility	<0.1 g/100 mL at 21°C[3]
Solubility	Soluble in nonpolar solvents, ethanol, and ether[2][6]
Appearance	Colorless plates or pale beige crystalline solid[3][6]

Structural & Spectroscopic Data

Property	Details
Crystal System	Orthorhombic[2]
Space Group	Pbcn[2]
Unit Cell Dimensions	a=13.991 Å, b=11.3985 Å, c=7.2081 Å[2]
Key Identifiers	Beilstein: 1911157[2][4]; EC Number: 208-703-6[2][4]; PubChem CID: 10867[2]; MDL number: MFCD00004784[4]

Synthesis of Dibenzyl Sulfide

Dibenzyl sulfide is commercially produced by the reaction of benzyl chloride with a sulfide salt, followed by distillation.[2] It can also be obtained through the desulfurization of dibenzyl disulfide.[2] Below is a detailed experimental protocol for a laboratory-scale synthesis.

Experimental Protocol: Synthesis from Sodium Sulfide and Benzyl Chloride

This protocol describes the synthesis of **dibenzyl sulfide** via the nucleophilic substitution reaction between sodium sulfide and benzyl chloride.

Materials and Reagents:

- Sodium sulfide nonahydrate ($\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$)
- Benzyl chloride ($\text{C}_6\text{H}_5\text{CH}_2\text{Cl}$)
- Methanol (CH_3OH)
- Diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)
- 10% Sodium carbonate solution (Na_2CO_3)
- Distilled water (H_2O)

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

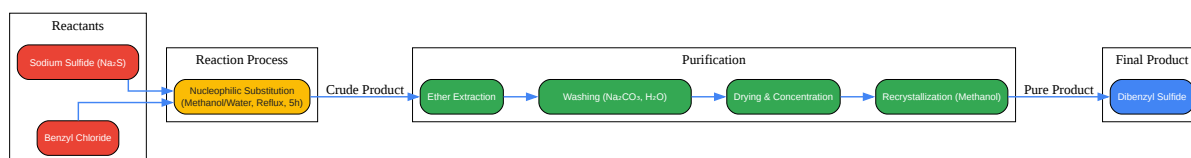
Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.
- **Addition of Benzyl Chloride:** While vigorously stirring the sulfide solution, add 2 moles of benzyl chloride dropwise from the dropping funnel.
- **Reflux:** Once the addition is complete, heat the mixture to reflux and maintain vigorous stirring for 5 hours.^[7]
- **Workup and Extraction:** After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Extract the mixture with diethyl ether. Separate the ethereal layer.
- **Aqueous Layer Extraction:** Extract the aqueous layer several more times with fresh portions of diethyl ether to ensure complete recovery of the product.
- **Washing:** Combine all the organic extracts and wash them sequentially with a 10% sodium carbonate solution and then with distilled water.^[7]

- **Drying and Concentration:** Dry the washed ether layer over anhydrous sodium sulfate. Remove the ether by distillation or using a rotary evaporator.[7]
- **Crystallization:** The resulting solid crude product is washed with water. Recrystallize the solid from methanol to yield pure **dibenzyl sulfide**. The expected yield is approximately 85%.[7]

Synthesis Workflow Diagram

The logical workflow for the synthesis of **dibenzyl sulfide** is depicted in the following diagram.



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Caption: Workflow for the synthesis of **dibenzyl sulfide**.

Applications in Research and Development

While **dibenzyl sulfide** itself is not a widely used pharmaceutical, organic sulfur compounds are critical scaffolds in many approved drugs.[8] Research into related compounds highlights potential areas of interest for drug development professionals.

- **Antimicrobial and Antifungal Activity:** Derivatives of benzyl phenyl sulfide, particularly those containing nitro and chloro functional groups, have demonstrated significant antimicrobial and antifungal properties against various microbial strains.[9]
- **Anti-Cancer Research:** A related natural product, dibenzyl trisulfide (DTS), isolated from *Petiveria alliacea*, has shown considerable promise as a drug prototype.[9] Its synthetic derivative, bis(4-fluorobenzyl)trisulfide (BFBTS), is a potent anti-cancer agent that inhibits

microtubule dynamics by binding to β -tubulin at a novel site.[10] This suggests that the **dibenzyl sulfide** scaffold could be a starting point for the design of novel therapeutics.

- Chemical Synthesis: The reactivity of the sulfide bridge makes **dibenzyl sulfide** and its derivatives useful intermediates in organic synthesis. For instance, methods have been developed for the direct synthesis of benzyl sulfides from phosphinic acid thioesters and Grignard reagents, which was applied to the synthesis of a drug analog.

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